N-benzyl-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a chemical compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 441.93 g/mol. This compound is characterized by its unique structure, which includes a triazoloquinazoline moiety that may contribute to its biological activity. The compound is typically available in a purity of about 95% and is used primarily in research settings for various applications, including studies related to cancer and other proliferative conditions.
The synthesis of N-benzyl-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide can involve multiple steps, often beginning with the preparation of the triazoloquinazoline core. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reactions and to confirm product identity.
The molecular structure of N-benzyl-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide features several key components:
The InChI Key for this compound is HRKINQFVEBDXMG-UHFFFAOYSA-N, which allows for easy identification in chemical databases. The canonical SMILES representation is CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NCC4=CC=CC=C4.
N-benzyl-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to minimize side reactions and maximize yield. Reaction mechanisms are often elucidated using spectroscopic techniques.
The mechanism of action for N-benzyl-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves its interaction with specific biological targets:
Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines by modulating pathways associated with cell survival and proliferation .
N-benzyl-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide typically appears as a solid at room temperature with a melting point that may vary depending on purity.
Key chemical properties include:
Relevant analyses often include infrared spectroscopy (IR), mass spectrometry (MS), and elemental analysis to confirm purity and identity .
N-benzyl-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide has several applications in scientific research:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4